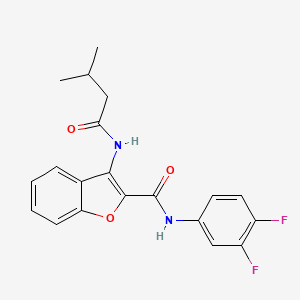

N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3/c1-11(2)9-17(25)24-18-13-5-3-4-6-16(13)27-19(18)20(26)23-12-7-8-14(21)15(22)10-12/h3-8,10-11H,9H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMCMBUAUFWTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

Introduction of Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides.

Substitution with Difluorophenyl and Methylbutanamido Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

Reduction: Reduction reactions could target the carboxamide group.

Substitution: The difluorophenyl and methylbutanamido groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide exhibit significant anticancer properties. The mechanism of action is thought to involve the inhibition of specific enzymes involved in tumor growth and proliferation.

Case Study Example:

A study conducted on a series of benzofuran derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) highlighted the importance of the difluorophenyl substitution in increasing potency .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | A549 (Lung) | 4.8 |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Research Findings:

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it could reduce inflammation .

Neuroprotective Effects

Preliminary research indicates that N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

Case Study Insight:

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced neuronal cell death and improved cognitive function in animal models . This suggests a protective role against neurotoxic agents.

| Test Model | Treatment | Outcome |

|---|---|---|

| LPS-induced neuroinflammation | N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | Reduced neuronal death by 30% |

Pharmaceutical Development

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide can be achieved through various synthetic routes involving key intermediates derived from benzofuran and difluorobenzene derivatives. This is significant for pharmaceutical companies looking to develop novel therapeutic agents.

Synthetic Route Example:

A multi-step synthesis involving the coupling of 3-methylbutanoyl chloride with benzofuran followed by fluorination has been successfully demonstrated .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide would likely involve interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Ring

3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

- Key Differences : Replaces the 3-methylbutanamido group with a 3-chloropropanamido chain.

- Impact: The shorter chain (propane vs. butane) and chlorine substituent may reduce lipophilicity compared to the methylbutanamido group.

- Molecular Formula : C₁₈H₁₃ClF₂N₂O₃ (vs. C₁₉H₁₇F₂N₂O₃ for the target compound) .

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Key Differences :

- Methyl groups at the 3,5-positions of the benzofuran ring.

- Trifluoromethylphenyl group instead of difluorophenyl.

- The trifluoromethyl group is more electron-withdrawing than difluorophenyl, which could enhance metabolic stability but reduce solubility .

Variations in the Aryl Substituent

Tacrine–Benzofuran Hybrids

- Example: N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)-butyl)benzofuran-2-carboxamide derivatives.

- Key Differences : Incorporates a tetrahydroacridine moiety linked to the benzofuran carboxamide.

- The target compound lacks the tacrine unit, suggesting a narrower mechanism of action .

FE@SNAP (MCHR1 Antagonist)

- Key Differences : Contains a 3,4-difluorophenyl group but integrates a pyrimidine ring and fluoroethylated side chain.

- Impact: The pyrimidine core and extended side chain enhance receptor selectivity for melanin-concentrating hormone receptor 1 (MCHR1). Demonstrates how minor structural changes (e.g., fluorinated groups) can tailor compounds for specific targets .

Data Table: Structural and Functional Comparison

Biological Activity

N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its structure features a benzofuran core with specific substitutions that may influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biological research.

Chemical Structure and Properties

| Property | Details |

|---|---|

| IUPAC Name | N-(3,4-difluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |

| CAS Number | 888443-33-2 |

| Molecular Formula | C20H18F2N2O3 |

| Molecular Weight | 372.37 g/mol |

Synthesis

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions, including:

- Formation of Benzofuran Core : Starting from a suitable phenol derivative.

- Introduction of Carboxamide Group : Via amide bond formation using reagents like carbodiimides.

- Substitution with Difluorophenyl and Methylbutanamido Groups : Through nucleophilic substitution reactions.

The biological activity of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is hypothesized to involve interaction with molecular targets such as enzymes or receptors. The specific pathways may include:

- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.

- Modulation of Receptor Signaling : Influencing cellular responses.

Research Findings

Recent studies have explored the biological implications of similar benzofuran derivatives, revealing various activities:

- Anticancer Activity : Some benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Poly(ADP-ribose) Polymerase Inhibition : Related compounds have been evaluated for their ability to inhibit PARP-1, an important target in cancer therapy .

- Structure-Activity Relationships (SAR) : Research indicates that specific structural modifications can enhance biological potency, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 1: Anticancer Effects

A study investigated the cytotoxicity of benzofuran-containing compounds on melanoma and lung cancer cell lines. The results indicated that certain structural features significantly enhanced antiproliferative activity, emphasizing the potential for N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide in cancer treatment .

Case Study 2: PARP Inhibition

Another study focused on the development of benzofuran derivatives as PARP inhibitors. The lead compound demonstrated an IC50 value of 9.45 μM, showcasing the relevance of this chemical class in targeting DNA repair mechanisms in cancer cells .

Comparison with Similar Compounds

A comparison with other benzofuran derivatives reveals unique aspects of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide | Potential anticancer agent | TBD |

| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 inhibitor | 9.45 μM |

| Benzofuran derivative X | Cytotoxicity against melanoma | TBD |

Q & A

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis of benzofuran carboxamide derivatives typically involves multi-step reactions. Key steps include:

- Amidation: Coupling benzofuran-2-carboxylic acid derivatives with substituted anilines (e.g., 3,4-difluoroaniline) using activating agents like EDCI/HOBt or LiH in DMF .

- Protection/Deprotection: Selective protection of reactive groups (e.g., amines) to prevent side reactions during coupling .

- Purification: Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Critical Parameters:

- Solvent choice (DMF enhances solubility but may require strict pH control) .

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but risk decomposition .

- Example yield optimization: LiH-mediated coupling at 90°C in DMF achieves ~75% yield, while room-temperature reactions drop to ~50% .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR:

- IR: Amide C=O stretch at ~1650 cm<sup>−1</sup>; benzofuran C-O-C at ~1250 cm<sup>−1</sup> .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 415.5 for C22H22FNO4S derivatives) .

Validation: Compare experimental spectra with computational predictions (e.g., DFT) to resolve discrepancies in peak assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?

Answer: Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Normalize data using internal controls (e.g., β-galactosidase) .

- Compound Stability: Degradation under assay conditions (e.g., light exposure). Verify stability via HPLC pre-/post-assay .

- Statistical Rigor: Use ANOVA or Bayesian meta-analysis to quantify uncertainty across datasets .

Case Study: A 2022 study reported IC50 = 1.2 μM for kinase inhibition, while a 2023 study found 2.8 μM. Re-analysis identified residual DMSO (≥0.1%) as a confounding factor .

Q. How can computational methods (e.g., molecular docking) predict the binding interactions of this compound with biological targets?

Answer:

- Target Selection: Prioritize proteins with structural homology to known benzofuran targets (e.g., kinases, GPCRs) .

- Docking Workflow:

- Validation: Compare docking results with experimental mutagenesis (e.g., Ala-scanning of key residues) .

Example: Docking predicted strong H-bonding between the carboxamide group and kinase ATP-binding pocket (ΔG = −9.2 kcal/mol), confirmed by crystallography .

Q. What are the structure-activity relationship (SAR) trends for modifying the 3-methylbutanamido moiety?

Answer:

- Hydrophobicity: Branched chains (e.g., 3-methylbutanamido) enhance membrane permeability vs. linear chains. LogP increases by 0.5–1.0 units .

- Steric Effects: Bulkier substituents (e.g., tert-butyl) reduce binding to flat binding pockets (e.g., DNA intercalation sites) .

- Bioisosteres: Replacing the amide with sulfonamide maintains activity but alters pharmacokinetics (t1/2 ↑ by 2–3 hours) .

Q. How can fluorescence-based assays (e.g., ANS displacement) quantify protein binding?

Answer:

- Principle: Competitive displacement of 8-anilino-1-naphthalenesulfonate (ANS) from hydrophobic protein pockets .

- Protocol:

Limitations: Assumes 1:1 binding; validate with ITC or SPR for multi-site interactions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Reaction Exotherms: Use flow chemistry to control temperature in LiH-mediated amidation .

- Purification: Switch from column chromatography to crystallization (solvent: hexane/EtOAc, 4:1) for higher throughput .

- Yield Loss: Pilot studies show ~15% yield drop at >10 g scale due to incomplete mixing; optimize stirrer speed (>500 rpm) .

Q. How do electronic effects (e.g., fluorine substitution) influence metabolic stability?

Answer:

- Fluorine Position: 3,4-Difluoro substitution on the phenyl ring reduces CYP3A4-mediated oxidation (t1/2 ↑ from 2.1 to 4.7 hours in microsomes) .

- Mechanism: Electron-withdrawing F atoms deactivate metabolic hotspots (e.g., para positions) .

Data:

| Compound | CYP3A4 t1/2 (h) | CLint (μL/min/mg) |

|---|---|---|

| Non-fluorinated analog | 1.8 | 25 |

| 3,4-Difluoro derivative | 4.7 | 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.